Dilanthanum trititanium nonaoxide

Description

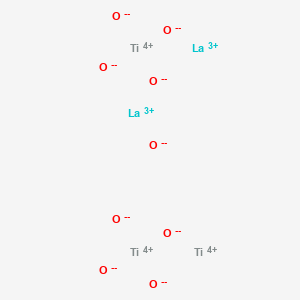

Dilanthanum trititanium nonaoxide (La₂Ti₃O₉) is a ternary oxide composed of lanthanum (La), titanium (Ti), and oxygen (O). Ternary oxides like La₂Ti₃O₉ are of interest for applications in catalysis, optical materials, and high-temperature ceramics due to their thermal stability and electronic properties.

Properties

CAS No. |

12201-13-7 |

|---|---|

Molecular Formula |

La2O9Ti3 |

Molecular Weight |

565.403 |

IUPAC Name |

lanthanum(3+);oxygen(2-);titanium(4+) |

InChI |

InChI=1S/2La.9O.3Ti/q2*+3;9*-2;3*+4 |

InChI Key |

RQVNNCLYPUHWFB-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[La+3].[La+3] |

Synonyms |

dilanthanum trititanium nonaoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Analogues

The table below compares La₂Ti₃O₉ with structurally or compositionally related compounds:

Key Observations:

La₂Ti₃O₉ vs. La₂Mo₂O₉ (LAMOX):

- Both are ternary oxides with two lanthanum atoms but differ in transition metals (Ti vs. Mo).

- La₂Mo₂O₉ exhibits high oxygen ion conductivity due to its cubic/tetragonal LAMOX structure, whereas La₂Ti₃O₉’s properties are less documented but may favor electronic over ionic conduction due to Ti³⁺/Ti⁴⁺ redox activity .

- La₂Mo₂O₉ has been successfully doped with rare-earth ions (e.g., Nd³⁺) for luminescent applications, suggesting La₂Ti₃O₉ could be similarly modified .

La₂Ti₃O₉ vs. La₂O₃:

- La₂O₃ is a binary oxide with a simple hexagonal structure, widely used in catalysis and glass production. In contrast, La₂Ti₃O₉’s ternary composition likely enhances its thermal stability and electronic versatility .

La₂Ti₃O₉ vs. Ti₃O₅: Ti₃O₅ is a titanium suboxide with monoclinic structure and thermochromic behavior. The inclusion of lanthanum in La₂Ti₃O₉ would suppress thermochromism but introduce redox-active sites for catalytic applications .

Functional Differences

| Property | La₂Ti₃O₉ | La₂Mo₂O₉ | Ti₃O₅ |

|---|---|---|---|

| Conductivity | Electronic (hypothesized) | Ionic (O²⁻ conduction) | Electronic (semiconductor) |

| Optical Use | Underexplored | Nd³⁺-doped luminescence | Thermochromic coatings |

| Thermal Stability | High (>1000°C) | Moderate (phase transitions) | Moderate (decomposes >500°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.